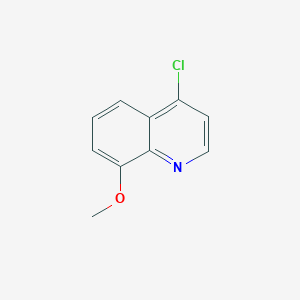

4-Chloro-8-methoxyquinoline

概述

描述

AS605240 是一种特异性且口服有效的磷脂酰肌醇 3-激酶 γ(PI3Kγ)抑制剂。 它的 IC50 值为 8 nM,Ki 值为 7.8 nM 。 该化合物以其对 PI3Kγ 的高选择性而闻名,优于其他亚型,如 PI3Kα、PI3Kβ 和 PI3Kδ 。 AS605240 因其在各种疾病(包括炎症性疾病和神经退行性疾病)中潜在的治疗应用而在科学研究中被广泛使用 .

准备方法

AS605240 的合成涉及多个步骤,从核心结构 5-(6-喹喔啉基亚甲基)-2,4-噻唑烷二酮的制备开始 。合成路线通常包括以下步骤:

噻唑烷二酮环的形成: 这是通过在碱性条件下使合适的硫代酰胺与卤代酮反应来实现的。

喹喔啉部分的引入: 这涉及在合适的催化剂存在下,噻唑烷二酮中间体与喹喔啉衍生物缩合。

化学反应分析

AS605240 经历各种化学反应,包括:

氧化: AS605240 在特定条件下可以被氧化形成相应的亚砜或砜。

还原: 该化合物可以被还原形成噻唑烷衍生物。

这些反应中常用的试剂和条件包括用于氧化的过氧化氢等氧化剂,用于还原的硼氢化钠等还原剂,以及用于取代反应的胺类等亲核试剂 。这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

4-Chloro-8-methoxyquinoline serves as an important building block in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : This process can introduce additional functional groups, enhancing the compound's reactivity and utility in further synthetic pathways.

- Reduction : This reaction can lead to the formation of more saturated derivatives, which may exhibit different biological activities.

- Substitution Reactions : The chlorine and methoxy groups can be replaced with other functional groups, leading to a variety of derivatives with distinct properties.

These reactions facilitate the development of new compounds that can be tailored for specific applications in pharmaceuticals and materials science.

Biological Applications

Pharmacological Potential

Research indicates that this compound and its derivatives exhibit a range of biological activities. Notably, they have been investigated for their potential as:

- Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For example, derivatives of 8-hydroxyquinoline are known to possess anticancer properties due to their ability to chelate metals essential for tumor growth .

- Antimicrobial Activity : Several studies have reported that quinoline derivatives demonstrate antibacterial effects against various pathogens. For instance, compounds derived from 8-hydroxyquinoline have been effective against antibiotic-resistant strains of bacteria .

- Neuroprotective Agents : Some studies suggest that quinoline derivatives may act as iron-chelators, offering neuroprotective effects which could be beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the synthesis of novel quinoline derivatives that exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were found to be lower than those of standard antibiotics, indicating their potential as new antimicrobial agents .

- Anticancer Research : Research has focused on the development of this compound derivatives as potential anticancer drugs. These compounds have been shown to inhibit specific enzymes involved in cancer progression, suggesting a mechanism through which they exert their effects .

- Neuroprotective Studies : Investigations into the neuroprotective properties of quinoline derivatives have demonstrated their ability to chelate iron ions, which are implicated in oxidative stress associated with neurodegenerative diseases .

作用机制

相似化合物的比较

与其他亚型相比,AS605240 对 PI3Kγ 的高选择性是独一无二的。类似的化合物包括:

AS252424: 另一种 PI3Kγ 抑制剂,具有不同的化学结构,但选择性特征相似.

TG100-115: 一种双重 PI3Kγ/δ 抑制剂,具有更广泛的特异性.

IPI-549: 一种选择性 PI3Kγ 抑制剂,目前正在进行癌症治疗的临床研究.

生物活性

4-Chloro-8-methoxyquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a quinoline ring system characterized by a chlorine atom at the 4-position and a methoxy group at the 8-position. Its molecular formula is C_10H_8ClN, with a molecular weight of approximately 218.64 g/mol. The unique substitution pattern contributes to its distinct biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth and potentially acting against protozoan infections such as Leishmania spp. .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate antibacterial effect | |

| Leishmania spp. | Potential antiparasitic activity |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit DNA gyrase and lanosterol-14α-demethylase enzymes, which are crucial for cancer cell proliferation. For instance, a study demonstrated that derivatives of quinoline compounds showed significant cytotoxic effects on various cancer cell lines, indicating that this compound could be a valuable lead compound in cancer therapy .

Table 2: Anticancer Activity Insights

| Cancer Cell Line | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116 | Cytotoxicity | Modulation of PI3K/AKT/mTOR pathway | |

| Caco-2 | Growth inhibition | Induction of apoptosis |

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes and receptors involved in disease pathways. Molecular docking studies indicate potential binding affinities to target proteins, which could elucidate its therapeutic potential .

Synthesis Methods

Various synthesis methods have been developed for producing this compound. These methods typically involve the chlorination of methoxyquinoline precursors and subsequent purification processes to yield the desired compound in high purity.

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

- Antimicrobial Study : A study evaluated the compound's effectiveness against resistant strains of bacteria, showing promising results that warrant further exploration into its use as an antimicrobial agent.

- Anticancer Research : Another study focused on the cytotoxic effects on colorectal cancer cells, revealing that the compound could induce apoptosis through specific signaling pathways.

- Molecular Docking Analysis : Research utilizing molecular docking techniques has provided insights into the binding interactions between this compound and various biological targets, suggesting mechanisms behind its observed bioactivity.

属性

IUPAC Name |

4-chloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYDNBWXXPOMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60491470 | |

| Record name | 4-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16778-21-5 | |

| Record name | 4-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-8-METHOXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthesis process for 4-Chloro-8-methoxyquinoline?

A1: this compound can be synthesized from 2-anisidine and diethyl(ethoxymethylene) malonate. The synthesis involves a multi-step process including condensation, cyclization, hydrolysis, decarboxylation, and finally, chlorination. [, ] This synthetic route has been shown to achieve a yield of approximately 33.81%. []

Q2: How is this compound typically characterized?

A2: The synthesized this compound is commonly characterized using spectroscopic techniques. Researchers often utilize ¹H NMR (Nuclear Magnetic Resonance) spectroscopy and MS (Mass Spectrometry) to confirm the identity and purity of the compound. [] These techniques provide structural information and validate the successful synthesis of the target molecule.

Q3: What are the potential applications of this compound derivatives in coordination chemistry?

A3: this compound serves as a valuable precursor for synthesizing various substituted 8-hydroxyquinoline derivatives. For instance, it can be transformed into 4-(dimethylamino)-8-hydroxyquinoline. [] This particular derivative exhibits promising properties as a chelating ligand, capable of forming complexes with metal ions like nickel, copper, and cobalt. [] These complexes have been studied for their spectral properties and potential applications in areas like catalysis and materials science.

Q4: Have there been any studies on the biological activity of this compound derivatives?

A4: While this compound itself hasn't been extensively studied for biological activity, a derivative, 4-chloro-8-methoxyquinolin-2(1H)-one, has shown promising antimicrobial activity. [] Although detailed mechanism of action hasn't been fully elucidated in the available literature, this finding suggests potential for further exploration of this compound derivatives in medicinal chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。